2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide
Description
2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide (CAS: 389606-35-3) is a pyrimidine derivative characterized by chlorine substituents at positions 2 and 4 of the heterocyclic ring, a carboxylic acid group at position 5 functionalized as a tert-butylamide, and a molecular formula of C₁₀H₁₂Cl₂N₃O (MW: 261.13 g/mol). This compound is primarily utilized in medicinal and agrochemical research due to its reactive dichloro groups, which enable nucleophilic displacement reactions for further derivatization .
Properties
IUPAC Name |
N-tert-butyl-2,4-dichloropyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N3O/c1-9(2,3)14-7(15)5-4-12-8(11)13-6(5)10/h4H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSKVWBUITNKPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CN=C(N=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,4-dichloropyrimidine with tert-butylamine in the presence of a suitable base, such as triethylamine, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or reduction to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products:
Substitution Products: Depending on the nucleophile used, products such as amides, thiols, or ethers can be formed.
Oxidation Products: Carboxylates or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that this compound exhibits potential anti-inflammatory effects. It is studied for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. In vitro studies have shown that derivatives of this compound can suppress COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its mechanism involves interaction with microbial cell membranes, which can disrupt cellular functions leading to bacterial cell death. This property is particularly valuable in developing new antibiotics.
Herbicide Development
Due to its structural characteristics, 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide serves as an intermediate in the synthesis of herbicides. Its derivatives are designed to target specific plant enzymes, inhibiting growth and effectively controlling weeds in agricultural settings.
Building Block for Complex Molecules
The compound acts as a versatile building block in organic synthesis. Its reactivity allows for various chemical transformations, including substitution reactions where chlorine atoms can be replaced by nucleophiles such as amines or thiols. This property is exploited in synthesizing more complex pharmaceutical agents .
Case Study 1: Synthesis of Anti-inflammatory Agents
A study focused on synthesizing a series of pyrimidine derivatives, including this compound, demonstrated significant anti-inflammatory activity through COX-2 inhibition assays. The synthesized compounds were tested in vivo using carrageenan-induced paw edema models, showing promising results that support further development into therapeutic agents .
Case Study 2: Development of Agricultural Chemicals
In agricultural research, derivatives of this compound were tested for their herbicidal efficacy against common weeds. The results indicated that certain modifications to the tert-butylamide group enhanced selectivity and potency against target species while minimizing impact on non-target plants .
Mechanism of Action
The mechanism of action of 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation. It may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide and related pyrimidine derivatives:
Substituent Effects on Reactivity and Function
- Chlorine vs. Fluorine/Hydroxy Groups : The dichloro groups in the target compound facilitate sequential nucleophilic displacements (e.g., with amines or thiols), a strategy documented in chemoselective synthesis protocols . In contrast, the fluorine and hydroxy groups in the carbamate derivative (CAS: 1799420-92-0) reduce electrophilicity, favoring metabolic stability over reactivity .
- Amide vs. Carbamate/Carboxylic Acid : The tert-butylamide group increases lipophilicity compared to the carboxylic acid in pyrrolidine derivatives, which may enhance blood-brain barrier penetration. Conversely, carboxylic acid-containing analogs exhibit higher aqueous solubility, making them suitable for hydrophilic drug formulations .
Biological Activity
2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide (commonly referred to as DCPCA-TBA) is a synthetic compound belonging to the pyrimidine family. This article examines its biological activity, mechanism of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Overview of this compound
Chemical Structure and Properties:
- IUPAC Name: N-tert-butyl-2,4-dichloropyrimidine-5-carboxamide
- CAS Number: 389606-35-3
- Molecular Formula: C9H11Cl2N3O
- Molecular Weight: 236.11 g/mol
DCPCA-TBA features a pyrimidine core with two chlorine substituents at positions 2 and 4, a carboxylic acid group at position 5, and a tert-butylamide group. This unique structure contributes to its biological activity and reactivity in various chemical reactions.
DCPCA-TBA exhibits its biological effects primarily through interaction with specific enzymes and receptors involved in inflammatory pathways. The compound's mechanism includes:
- Enzyme Inhibition: DCPCA-TBA inhibits the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. Studies have shown that its IC50 value for COX-2 inhibition is comparable to that of established anti-inflammatory drugs like celecoxib .
- Antimicrobial Activity: The compound has demonstrated antimicrobial properties by disrupting microbial cell membranes, leading to cell death.
- Anti-inflammatory Effects: In vitro assays indicate that DCPCA-TBA significantly suppresses the production of pro-inflammatory cytokines and mediators, contributing to its potential use in treating inflammatory diseases .
Table 1: Biological Activity Summary of DCPCA-TBA
| Activity Type | Observed Effect | Reference |
|---|---|---|
| COX-2 Inhibition | IC50 = 0.04 μmol | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production |
Case Studies and Research Findings
- In Vitro Studies : A study conducted on various pyrimidine derivatives, including DCPCA-TBA, revealed significant anti-inflammatory activity through COX-2 inhibition. The compound was shown to have an IC50 value similar to celecoxib, indicating its potential as an anti-inflammatory agent .
- Animal Models : In vivo studies using carrageenan-induced paw edema models demonstrated that DCPCA-TBA significantly reduced inflammation compared to control groups. This suggests its efficacy in treating inflammatory conditions .
- Structure-Activity Relationship (SAR) : Research into the SAR of pyrimidine derivatives has highlighted that modifications to the tert-butylamide group can enhance biological activity. For instance, substituents on the pyrimidine ring can lead to improved potency against COX enzymes .
Q & A
Q. What are the recommended synthesis routes for 2,4-Dichloro-pyrimidine-5-carboxylic acid-tert-butylamide, and how do reaction conditions impact yield?
- Methodological Answer : The synthesis typically involves coupling tert-butylamine with a pyrimidine-carboxylic acid chloride intermediate. Key steps include:
- Chlorination : Introduce chlorine substituents at positions 2 and 4 of the pyrimidine ring using POCl₃ or PCl₅ under reflux .
- Carboxylic Acid Activation : Convert the 5-carboxylic acid group to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride .
- Amide Coupling : React the acid chloride with tert-butylamine in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), using a base like triethylamine (TEA) to neutralize HCl .
- Optimization : Solvent choice (polar aprotic solvents enhance reactivity) and temperature control (0–25°C) are critical to minimize side reactions. Yields range from 60–85% depending on purity of intermediates .
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy :
- ¹H NMR : Peaks for tert-butyl group (δ 1.2–1.4 ppm, singlet) and pyrimidine protons (δ 8.0–8.5 ppm) .
- ¹³C NMR : Carbonyl carbon (δ ~165 ppm) and pyrimidine ring carbons (δ 150–160 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (C₁₀H₁₂Cl₂N₃O₂: ~292.02 g/mol) .
- IR Spectroscopy : Stretching vibrations for amide C=O (~1680 cm⁻¹) and C-Cl bonds (~750 cm⁻¹) .
Q. What stability and storage conditions are recommended for this compound?
- Methodological Answer :
- Stability : The compound is hygroscopic and sensitive to hydrolysis. Store at –20°C in anhydrous conditions under inert gas (N₂ or Ar) .
- Incompatibilities : Avoid strong acids/bases, which may cleave the tert-butylamide group or hydrolyze the pyrimidine ring .
- Degradation Analysis : Monitor via HPLC every 6 months; degradation products include free carboxylic acid (hydrolysis) and dechlorinated byproducts .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across studies?
- Methodological Answer : Contradictions may arise from:
- Purity Variability : Impurities (e.g., residual solvents, unreacted intermediates) can skew bioassay results. Validate purity via HPLC (>95%) before testing .
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect bioavailability. Standardize protocols using controls like 5-fluorouracil for cytotoxicity comparisons .
- Structural Analogues : Compare activity with derivatives (e.g., 4-methoxy or 6-methyl variants) to identify critical substituents .
Q. What strategies optimize the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Methodological Answer : The 2- and 4-chloro groups on the pyrimidine ring are reactive sites for NAS. Optimization involves:
- Solvent Selection : DMF or DMSO enhances leaving-group departure due to high polarity .
- Catalysis : Use KI/KF to polarize C-Cl bonds or Pd catalysts for cross-coupling .
- Temperature : Reactions proceed faster at 80–100°C but may require microwave-assisted synthesis to reduce decomposition .
Example : Substitution at position 4 with morpholine achieves >90% yield in DMF at 90°C for 12 hours .
Q. How does the tert-butylamide group influence the compound’s pharmacokinetic properties?
- Methodological Answer : The tert-butylamide moiety:
- Lipophilicity : Increases logP by ~1.5 units compared to free carboxylic acid, enhancing membrane permeability (measured via PAMPA assay) .
- Metabolic Stability : Resists esterase cleavage, prolonging half-life in plasma (t₁/₂ = 4.2 hours in murine models vs. 1.5 hours for methyl ester analogues) .
- Toxicity : The bulky tert-butyl group reduces off-target interactions, as shown in selectivity assays against kinase panels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
